

Application Notes and Protocols for the Laboratory Synthesis of (+)-Panacene

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Compound of Interest

Compound Name: Panacene

Cat. No.: B1217472

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Panacene is a marine natural product, a bromoallene isolated from the sea hare *Aplysia brasiliensis*. It exhibits intriguing biological activities, including shark antifeedant properties.^{[1][2][3]} The unique tetrahydrofurobenzofuran core and the bromoallene moiety make it a challenging and attractive target for total synthesis.^[3] This document provides a detailed protocol for the enantioselective total synthesis of (+)-**Panacene**, primarily based on the work of Alnafta, Schmidt, Nesbitt, and McErlean (2016).^{[1][4][5]} Their approach is notable for its conciseness, achieving the synthesis in a longest linear sequence of eight steps with a 17% overall yield.^[5] Key strategic elements of this synthesis include a Noyori asymmetric transfer hydrogenation to establish the absolute stereochemistry, a highly stereoselective Julia-Kocienski olefination to form a Z-enyne, and a biomimetic brominative cycloetherification to construct the bromoallene.^{[1][4][5][6]}

Overall Synthetic Strategy

The synthesis begins with commercially available 6-chlorosalicylaldehyde and proceeds through several key transformations to construct the complex polycyclic core and install the bromoallene side chain. The retrosynthetic analysis reveals a convergent approach, where the main fragments are prepared and then coupled.

Experimental Protocols

General Experimental Conditions

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware, unless otherwise specified. Solvents such as dichloromethane, triethylamine, tetrahydrofuran, toluene, acetonitrile, methanol, and diethyl ether should be purified using a solvent purification system. Reagents obtained from commercial sources should be used as received, with the exception of N-bromosuccinimide (NBS), which should be recrystallized from water and dried over P_2O_5 , and tetrabromocyclohexadienone, which should be freshly synthesized, recrystallized, and freeze-dried before use.

Step 1: Synthesis of 2-Ethyl-6-hydroxybenzaldehyde (10)

This initial step involves a Suzuki cross-coupling reaction.

Reaction Scheme:

- 6-chlorosalicylaldehyde (9) reacts with ethyltrifluoroborate in a Suzuki cross-coupling reaction to yield 2-ethyl-6-hydroxybenzaldehyde (10).^{[1][5]}

Detailed Protocol:

- To a solution of 6-chlorosalicylaldehyde in a suitable solvent, add ethyltrifluoroborate.
- Add a palladium catalyst and a suitable base.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, perform an aqueous workup. Separate the layers and extract the aqueous phase with ethyl acetate.
- Combine the organic layers, dry over Na_2SO_4 , and remove the solvent in vacuo.
- Purify the residue by column chromatography (eluting with 1% ethyl acetate in hexanes) to afford compound 10 as a yellow oil.

Compound	Starting Material	Reagents	Yield
10	6-chlorosalicylaldehyde (9)	Ethyltrifluoroborate, Pd catalyst, Base	98%

Step 2-4: Formation of the Tricyclic Lactone (+)-14

This sequence involves the formation of a benzofuranone and a subsequent asymmetric reduction to establish the stereochemistry.

Reaction Scheme:

- Compound 10 undergoes further reactions to form the racemic benzofuranone 13.^[5]
- A Noyori asymmetric transfer hydrogenation of 13 using an (S,S)-RuTsDPEN catalyst results in a Dynamic Kinetic Resolution (DKR) and spontaneous lactonization to give the enantioenriched tricyclic lactone (+)-14.^{[1][5]}

Detailed Protocol for Noyori Asymmetric Transfer Hydrogenation:

- Subject the racemic benzofuranone 13 to a Noyori asymmetric transfer hydrogenation.
- Use the (S,S)-RuTsDPEN catalyst for the reaction.
- The reaction proceeds via a Dynamic Kinetic Resolution (DKR) with spontaneous lactonization.
- This yields the enantioenriched tricyclic lactone (+)-14.
- Recrystallization can be performed to increase the enantiomeric excess.

Compound	Starting Material	Key Reaction	Catalyst	Yield	Enantiomeric Excess (ee)
(+)-14	Racemic benzofuranone 13	Noyori Asymmetric Transfer Hydrogenation (DKR)	(S,S)-RuTsDPEN	72% ^[5]	73% (96% after recrystallization) ^[5]

Step 5-7: Synthesis of the Z-Enyne (+)-6

This part of the synthesis focuses on the construction of the enyne side chain precursor via a Julia-Kocienski olefination.

Reaction Scheme:

- The tricyclic lactone (+)-14 is converted to the corresponding aldehyde.
- A highly stereoselective Julia-Kocienski olefination is then used to install the Z-configured enyne.^[4]^[5]

Detailed Protocol for Julia-Kocienski Olefination:

- Convert the tricyclic lactone (+)-14 to the corresponding aldehyde through standard procedures.
- Prepare the necessary sulfone for the Julia-Kocienski olefination.
- React the aldehyde with the sulfone under basic conditions to form the Z-enyne (+)-6.

Compound	Starting Material	Key Reaction
(+)-6	Aldehyde derived from (+)-14	Julia-Kocienski Olefination

Step 8: Biomimetic Construction of the Bromoallene (+)-1

The final step involves a biomimetically inspired brominative cycloetherification to form the bromoallene moiety.^[5]

Reaction Scheme:

- The Z-enyne (+)-6 is treated with an electrophilic bromine source to induce a brominative etherification, forming (+)-**Panacene** (1).^{[1][5]}

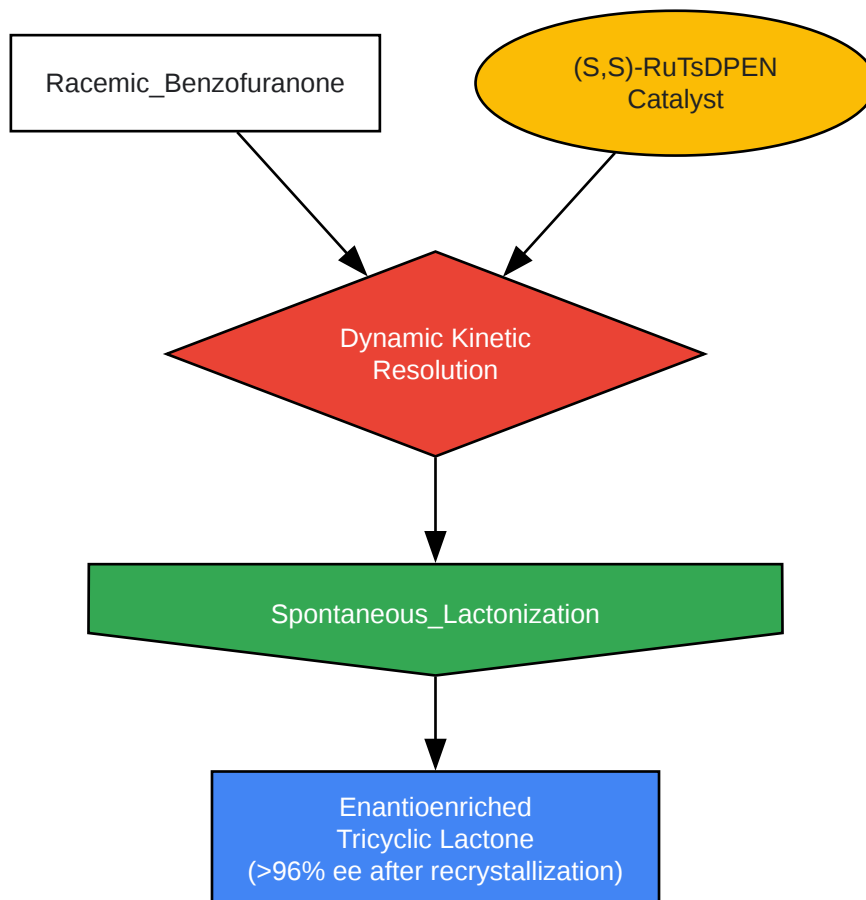
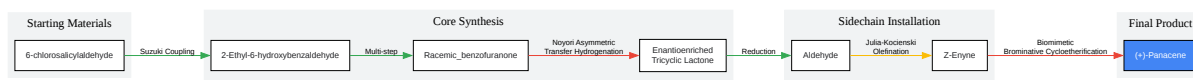
Detailed Protocol:

- To a stirring solution of the Z-enyne (+)-6 (59 mg, 0.26 mmol) in toluene (5.0 mL), add commercial tetrabromocyclohexadienone (0.13 g, 0.31 mmol).
- Stir the reaction mixture for 4 hours at room temperature.
- Dilute the reaction with hexanes (20 mL).
- Add a 1 M aqueous sodium hydroxide solution (30 mL) followed by an aqueous solution of sodium thiosulfate (30 mL).
- Extract the aqueous phase with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over Na₂SO₄, and remove the solvent in vacuo.
- Purify the residue by column chromatography to yield (+)-**Panacene** (1).

Compound	Starting Material	Reagent
(+)-Panacene (1)	Z-enyne (+)-6	Tetrabromocyclohexadienone

Visualizations

Synthetic Workflow of (+)-Panacene



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